2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3-benzothiazole core linked via a sulfanyl group to an acetamide scaffold, which is further substituted with a pyrazine-bearing imidazole ethyl chain. Its structural complexity combines pharmacophores known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties. The benzothiazole moiety contributes to π-π stacking interactions with biological targets, while the pyrazine-imidazole-ethyl chain enhances solubility and target specificity .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c25-16(12-26-18-23-13-3-1-2-4-15(13)27-18)21-7-9-24-10-8-22-17(24)14-11-19-5-6-20-14/h1-6,8,10-11H,7,9,12H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDGCEFWLSQEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. The initial step may involve the reaction of 2-aminothiophenol with carbon disulfide in the presence of an alkylating agent to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfones or sulfoxides, while reduction could produce thioethers or amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: The compound could be investigated for its pharmacological properties, such as anticonvulsant or anti-inflammatory effects.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes involved in biological processes, leading to its observed effects.
Comparison with Similar Compounds
Key Structural Features:
- 1,3-Benzothiazole : Aromatic heterocycle with sulfur and nitrogen atoms, enabling redox activity and metal coordination.
- Pyrazine-imidazole-ethyl group : Enhances hydrophilicity and mimics nucleotide bases in enzyme binding.
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Enhancement via Pyrazine-Imidazole Moiety :
The pyrazine-imidazole-ethyl substitution (as in the target compound and ) is critical for targeting nucleotide-binding enzymes (e.g., kinases, reductases). For example, N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzenesulfonamide showed potent antitubercular activity (MIC: 1.6 µg/mL) due to pyrazine’s role in disrupting mycobacterial folate metabolism .
Role of Sulfanyl Linkers :
Sulfanyl groups in benzothiazole derivatives (e.g., ) improve membrane permeability. For instance, 2-(1-benzoyl-1H-benzimidazol-2-ylthio)-N-substituted acetamides demonstrated 4–16 µg/mL antifungal activity, attributed to the sulfur atom’s interaction with fungal cytochrome P450 .
Benzothiazole vs. Benzimidazole Cores: Benzothiazole derivatives (target compound, ) exhibit stronger redox activity than benzimidazoles (e.g., ), making them superior in antioxidant applications. Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate scavenged 78% of DPPH radicals at 100 µM .
Comparative Cytotoxicity : Pyrazine-containing analogs (e.g., ) generally show lower cytotoxicity (IC₅₀ > 8 µM) than pyridine-based derivatives (IC₅₀: 12–18 µM) , likely due to reduced off-target interactions.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide is a complex organic molecule featuring a unique structure that integrates a benzothiazole ring, a pyrazinyl group, and an imidazolyl moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The IUPAC name of the compound is:
| Component | Molecular Formula |
|---|---|
| Benzothiazole | C7H5NS |
| Pyrazine | C4H4N2 |
| Imidazole | C3H4N2 |
| Acetamide | C2H5NO |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Cellular Pathway Interaction : It can interact with pathways involved in cell proliferation and apoptosis, potentially leading to anticancer effects.
- Antimicrobial Activity : The structure suggests possible interactions with bacterial membranes or metabolic pathways.
Biological Activity Data
Research has highlighted various biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
| Study | Organism | Activity |
|---|---|---|
| Ippolito et al. (2008) | Gram-positive bacteria | Effective inhibition |
| Müller et al. (1999) | Various pathogens | Broad-spectrum activity |
Anticancer Properties
The compound's structural components suggest potential anticancer activity. For instance:
| Study | Cancer Type | Mechanism |
|---|---|---|
| ResearchGate Study (2020) | Breast Cancer | Induction of apoptosis through mitochondrial pathways |
| PMC2983132 (2010) | Leukemia | Inhibition of cell proliferation |
Case Studies
Several case studies have explored the efficacy of related compounds:
-
Anticancer Efficacy : A study reported that derivatives of benzothiazole showed promising results in inhibiting tumor growth in animal models.
- Model Used : Xenograft models in mice.
- Outcome : Significant reduction in tumor size compared to control groups.
-
Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of various benzothiazole derivatives against resistant bacterial strains.
- Results : The tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
